N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves several steps. One common method starts with the nitration of pyridine to form 3-nitropyridine. . The reaction conditions typically involve the use of organic solvents and specific reagents to achieve high yields and regioselectivity.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonamide group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and methanesulfonamide group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide: This compound has a similar structure but with different positions of the nitro and cyclopropoxy groups.
N-(5-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide: Another similar compound with variations in the positions of the functional groups.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C9H11N3O5S |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-8-4-7(17-6-2-3-6)5-10-9(8)12(13)14/h4-6,11H,2-3H2,1H3 |
InChI Key |
DVDPARAZMHHLRO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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